molecular formula C8H7Br2NO2 B1337603 1,2-Bis(bromomethyl)-3-nitrobenzene CAS No. 66126-16-7

1,2-Bis(bromomethyl)-3-nitrobenzene

Cat. No. B1337603
Key on ui cas rn: 66126-16-7
M. Wt: 308.95 g/mol
InChI Key: IQGHMTSQJHRRFH-UHFFFAOYSA-N
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Patent
US07915253B2

Procedure details

To a solution stirred under nitrogen at room temperature, to 5.0 mL methanol in 15.0 mL ether was added 60% sodium hydride (0.84 g, 0.021 mol) in small portions. After the addition was complete, the nearly clear and colorless solution was stirred for 5 minutes. To it was then added 1.3 g dimethyl malonate, giving a slightly cloudy colorless solution. To this was rapidly added a suspension of 3.1 g 1,2-bis(bromomethyl)3-nitrobenzene, which immediate gave a precipitate suspended in a dark green solution. This was removed by filtration and the filtrate was concentrated. The residue was purified on silica (20%-100% CH2Cl2 in hexanes) to give 1.93 g off-white solid (67%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
CO.[H-].[Na+].[C:5]([O:12][CH3:13])(=[O:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8].Br[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[C:17]=1[CH2:25]Br>CCOCC>[CH3:10][O:9][C:7]([C:6]1([C:5]([O:12][CH3:13])=[O:11])[CH2:25][C:17]2[C:16](=[CH:21][CH:20]=[CH:19][C:18]=2[N+:22]([O-:24])=[O:23])[CH2:15]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
BrCC1=C(C(=CC=C1)[N+](=O)[O-])CBr

Conditions

Stirring
Type
CUSTOM
Details
the nearly clear and colorless solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
giving a slightly cloudy colorless solution
ADDITION
Type
ADDITION
Details
To this was rapidly added
CUSTOM
Type
CUSTOM
Details
immediate gave a precipitate
CUSTOM
Type
CUSTOM
Details
This was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica (20%-100% CH2Cl2 in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(=O)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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